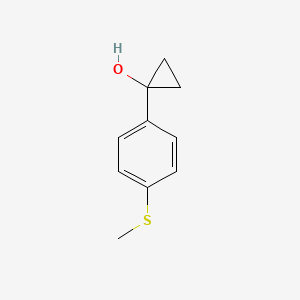

1-(4-(Methylthio)phenyl)cyclopropan-1-ol

Description

1-(4-(Methylthio)phenyl)cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group attached to a strained cyclopropane ring and a 4-(methylthio)phenyl substituent. The methylthio (–SCH₃) group at the para position of the phenyl ring introduces unique electronic and steric effects, while the cyclopropane ring contributes to molecular rigidity and strain.

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

1-(4-methylsulfanylphenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C10H12OS/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |

InChI Key |

ZTNMYRKTVLMGPE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(Methylthio)benzaldehyde.

Cyclopropanation: The key step involves the cyclopropanation of 4-(Methylthio)benzaldehyde using a suitable cyclopropanation reagent such as diazomethane or a similar compound under controlled conditions.

Reduction: The resulting cyclopropyl ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and reduction processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-(Methylthio)phenyl)cyclopropanone.

Reduction: Formation of various reduced derivatives depending on the reducing agent and conditions.

Substitution: Formation of substituted cyclopropanols with different functional groups.

Scientific Research Applications

1-(4-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features, including the cyclopropane ring and methylthio group, contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The –SCH₃ group in the target compound is less electronegative than –CF₃ but more electron-donating than –Cl , influencing reactivity in nucleophilic or electrophilic reactions.

- Steric Impact : Cyclopropane rings impose steric constraints, affecting binding to biological targets compared to larger rings (e.g., cyclopentane in ) .

Comparative Insights :

- Antimicrobial Activity : Methylthio analogs (e.g., ) show enhanced activity against Gram-positive bacteria compared to methoxy derivatives due to improved membrane penetration .

- Target Selectivity : Trifluoromethyl and methylthio groups exhibit divergent selectivity; –CF₃ is preferred in anticancer scaffolds, while –SCH₃ is explored in antiviral research .

Physicochemical Data

Biological Activity

1-(4-(Methylthio)phenyl)cyclopropan-1-ol is an intriguing compound characterized by its unique structural features, including a cyclopropane ring and a para-substituted methylthio group on the phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, structural activity relationships, and relevant case studies.

Structural Overview

The molecular formula of this compound is C10H13OS. The compound's structure contributes to its rigidity and potential reactivity, making it a subject of interest for various biological applications. The presence of the methylthio group may influence its interaction with biological targets, enhancing its pharmacological profile.

Table 1: Structural Features Comparison

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclopropan-1-ol | Methoxy group instead of methylthio | Potentially different electronic properties due to methoxy. |

| 1-(4-Methylphenyl)cyclopropan-1-ol | Methyl group instead of methylthio | May exhibit different steric effects compared to methylthio. |

| 1-(4-Chlorophenyl)cyclopropan-1-ol | Chloro group instead of methylthio | Different reactivity patterns due to electronegative chlorine. |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules, such as enzymes and receptors. Initial studies suggest that the compound may exhibit inhibitory effects on certain enzyme activities, potentially influencing metabolic pathways.

Binding Affinity Studies : Preliminary research indicates that the compound's binding affinity towards various targets could be influenced by the structural features of the cyclopropane and the methylthio substituent. These interactions are crucial for elucidating the compound's mechanism of action.

Case Study 1: Inhibition of Cytochrome P450

Research has shown that compounds similar to this compound can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. For instance, phenyl-imidazoles have been documented to inhibit these enzymes by binding at specific sites, leading to altered hydroxylation processes . Understanding these interactions can provide insights into the potential therapeutic applications of this compound.

Case Study 2: Sigma Receptor Ligands

Another study focused on novel sigma receptor ligands revealed that compounds with similar structural motifs exhibited significant biological activity . The findings suggest that this compound may also interact with sigma receptors, which are implicated in various neurological functions and disorders.

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound indicate potential applications in treating conditions such as cancer and neurodegenerative diseases. The unique combination of structural features may enhance selectivity and potency against specific targets.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.